1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol
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Overview
Description
1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound that features a piperidine ring substituted with a cyclobutylpyrimidine moiety
Mechanism of Action
Target of Action
The primary target of 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It interacts with the CCR5 receptor, blocking its function and preventing HIV-1 entry into cells . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound disrupts the HIV-1 entry process . This disruption prevents the virus from infecting cells and spreading within the body .
Result of Action
The result of this compound’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the spread of the virus within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol typically involves the following steps:
Formation of the Cyclobutylpyrimidine Moiety: This can be achieved through a cyclization reaction involving appropriate starting materials such as cyclobutanone and pyrimidine derivatives.
Attachment to the Piperidine Ring: The cyclobutylpyrimidine moiety is then attached to the piperidine ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the piperidine ring. This can be achieved through an oxidation reaction using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and
Properties
IUPAC Name |
1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-11-5-2-6-16(8-11)13-7-12(14-9-15-13)10-3-1-4-10/h7,9-11,17H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZUKMUGJBFAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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